molecular formula C13H7ClO B1608041 1-Biphenylenecarbonyl chloride CAS No. 844891-07-2

1-Biphenylenecarbonyl chloride

Cat. No.: B1608041
CAS No.: 844891-07-2
M. Wt: 214.64 g/mol
InChI Key: NLSBARINANPMGB-UHFFFAOYSA-N
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Description

1-Biphenylenecarbonyl chloride is an organic compound with the molecular formula C13H7ClO. It is a derivative of biphenylene, a polycyclic aromatic hydrocarbon, and contains a carbonyl chloride functional group. This compound is of interest due to its unique structure and reactivity, making it valuable in various chemical syntheses and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Biphenylenecarbonyl chloride can be synthesized through several methods. One common approach involves the reaction of biphenylene with phosgene (carbonyl dichloride) under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows:

Biphenylene+Phosgene1-Biphenylenecarbonyl chloride+HCl\text{Biphenylene} + \text{Phosgene} \rightarrow \text{this compound} + \text{HCl} Biphenylene+Phosgene→1-Biphenylenecarbonyl chloride+HCl

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactors and precise control of reaction parameters such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can enhance the efficiency and yield of the process .

Chemical Reactions Analysis

Types of Reactions: 1-Biphenylenecarbonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.

    Reduction Reactions: The compound can be reduced to 1-biphenylenemethanol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: Oxidation of this compound can yield biphenylene-1-carboxylic acid.

Common Reagents and Conditions:

    Substitution: Nucleophiles (e.g., amines, alcohols) in the presence of a base such as pyridine.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Major Products:

Scientific Research Applications

1-Biphenylenecarbonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-biphenylenecarbonyl chloride involves its reactivity with nucleophiles due to the electrophilic nature of the carbonyl chloride group. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications that can alter their function. This reactivity is exploited in various chemical and biological applications to introduce specific functional groups or labels .

Comparison with Similar Compounds

    Biphenylene-1-carboxylic acid: Similar structure but contains a carboxylic acid group instead of a carbonyl chloride group.

    1-Biphenylenemethanol: The reduced form of 1-biphenylenecarbonyl chloride.

    Biphenylene: The parent hydrocarbon without any functional groups.

Uniqueness: this compound is unique due to its carbonyl chloride functional group, which imparts distinct reactivity compared to its analogs. This makes it a versatile intermediate in organic synthesis and valuable for introducing specific functional groups into molecules .

Properties

IUPAC Name

biphenylene-1-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7ClO/c14-13(15)11-7-3-6-10-8-4-1-2-5-9(8)12(10)11/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLSBARINANPMGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C2C(=CC=C3)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60383700
Record name 1-biphenylenecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60383700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

844891-07-2
Record name 1-Biphenylenecarbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=844891-07-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-biphenylenecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60383700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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